

Spectroscopic Profile of 4-Bromo-2,3-difluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2,3-difluoroaniline

Cat. No.: B056082

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This technical guide provides a detailed overview of the key spectroscopic data for the compound **4-Bromo-2,3-difluoroaniline** (CAS No. 112279-72-8). Designed for researchers, scientists, and professionals in drug development, this document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols. The absence of comprehensive, publicly available experimental spectra necessitates the use of predictive models for this analysis.

Molecular Structure and Properties

Molecular Formula: $C_6H_4BrF_2N$

Molecular Weight: 208.00 g/mol

Structure:

Caption: Molecular Structure of **4-Bromo-2,3-difluoroaniline**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-2,3-difluoroaniline**. These values have been generated using computational models and should be considered as estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0 - 7.2	m	1H	Ar-H
~6.8 - 7.0	m	1H	Ar-H
~4.0 (broad s)	s	2H	-NH ₂

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~150 (dd)	C-F
~145 (dd)	C-F
~135 (d)	C-NH ₂
~125 (d)	C-H
~115 (d)	C-H
~105 (d)	C-Br

Table 3: Predicted ^{19}F NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ -130 to -140	m	Ar-F
~ -145 to -155	m	Ar-F

Infrared (IR) Spectroscopy

Table 4: Predicted Significant IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Medium	N-H stretch (asymmetric)
3300 - 3400	Medium	N-H stretch (symmetric)
1600 - 1650	Medium	N-H bend
1450 - 1600	Strong	C=C aromatic ring stretch
1200 - 1300	Strong	C-N stretch
1000 - 1100	Strong	C-F stretch
600 - 800	Strong	C-Br stretch

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Assignment
207/209	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
128	Medium	[M - Br] ⁺
101	Medium	[M - Br - HCN] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A sample of **4-Bromo-2,3-difluoroaniline** would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H and ¹³C NMR, tetramethylsilane (TMS) would be used as an internal

standard. For ^{19}F NMR, a common fluorine-containing standard like trifluorotoluene could be used as an external reference.

FTIR Spectroscopy

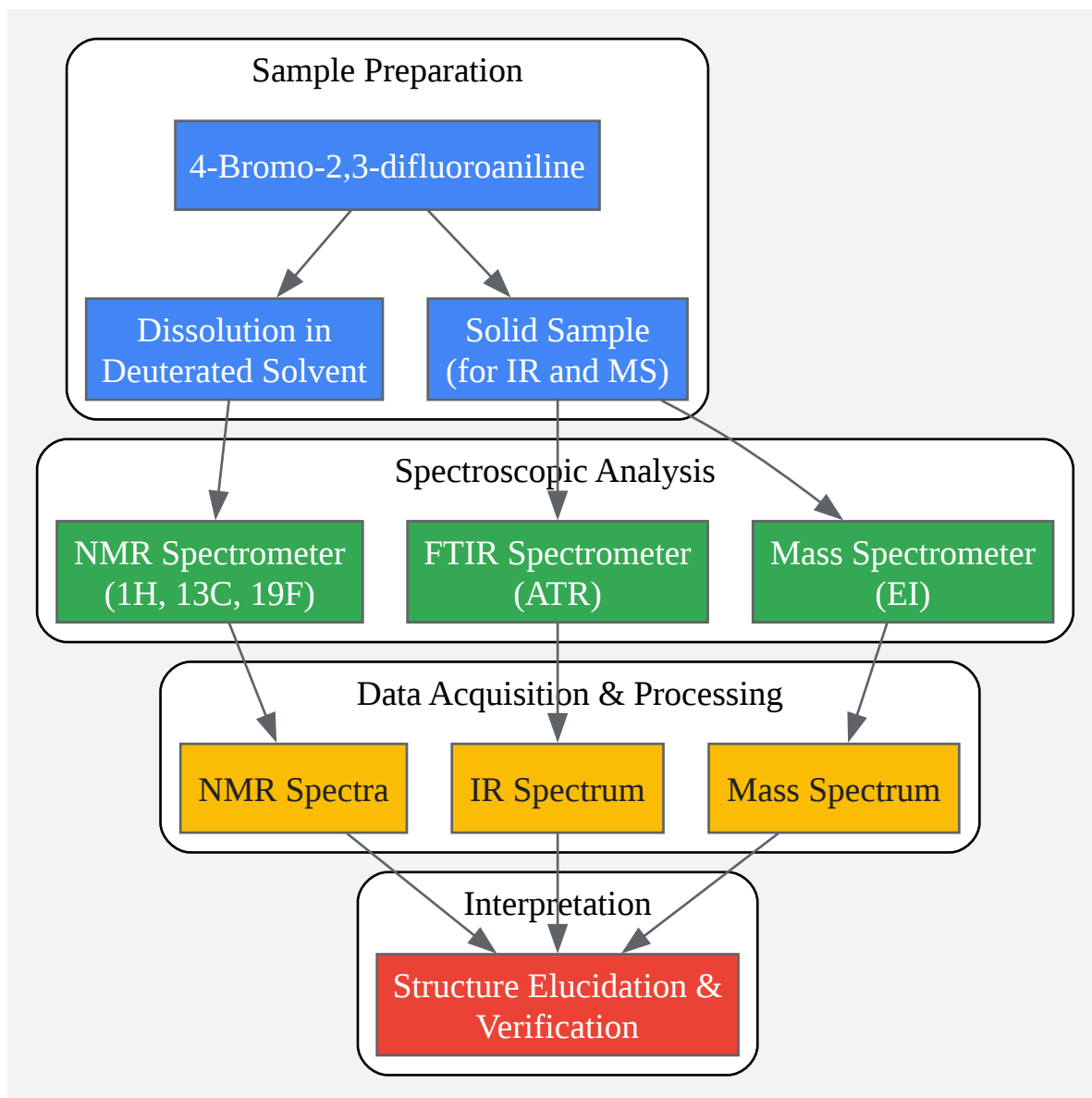
The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The solid sample would be introduced via a direct insertion probe. The electron energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge ratio (m/z) range of approximately 50-300 amu.

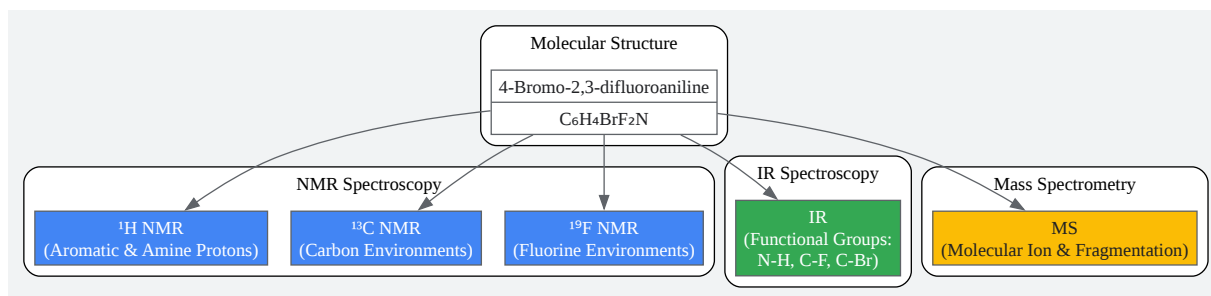
Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the molecular structure and its predicted spectral features.



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Caption: General workflow for the spectroscopic analysis of **4-Bromo-2,3-difluoroaniline**.



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Caption: Relationship between the molecular structure and its key spectroscopic data.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been experimentally verified. This guide is intended for informational purposes and to provide an expected spectroscopic profile for **4-Bromo-2,3-difluoroaniline**. Experimental verification is recommended for any critical applications.

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